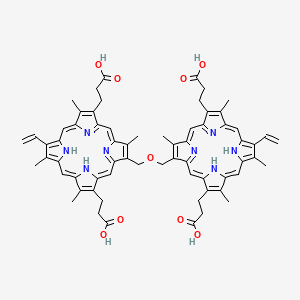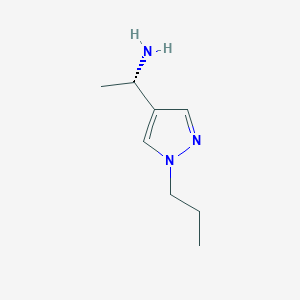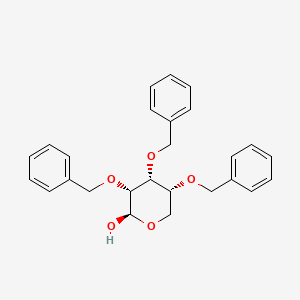
(2R,3R,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol is a complex organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by its three benzyloxy groups attached to the tetrahydropyran ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol typically involves the protection of hydroxyl groups followed by the formation of the tetrahydropyran ring. One common method involves the use of benzyl chloride and a base to introduce the benzyloxy groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary to optimize the reaction conditions for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding the corresponding alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups using reagents like halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halides like bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of tetrahydropyran-2-ol.
Substitution: Formation of various substituted tetrahydropyran derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3R,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol is used as a building block for the synthesis of more complex molecules. Its benzyloxy groups provide sites for further functionalization, making it a versatile intermediate .
Biology
In biological research, this compound can be used to study the interactions of tetrahydropyran derivatives with biological molecules. Its structure allows for the exploration of binding affinities and mechanisms of action .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer effects .
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various production processes .
Mécanisme D'action
The mechanism of action of (2R,3R,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The tetrahydropyran ring provides a rigid scaffold that can enhance the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2R,3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]-2-{[(2S,3R,4S,5R,6S)-4,5-bis(benzyloxy)]}
Uniqueness
(2R,3R,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol is unique due to its specific arrangement of benzyloxy groups and the tetrahydropyran ring. This configuration provides distinct chemical and physical properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C26H28O5 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-3,4,5-tris(phenylmethoxy)oxan-2-ol |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26-/m1/s1 |
Clé InChI |
HTSKDJMXBBFKKG-VEYUFSJPSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@H]([C@@H](O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canonique |
C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12967310.png)
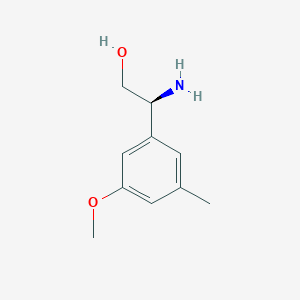
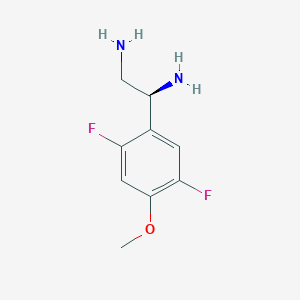


![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B12967336.png)

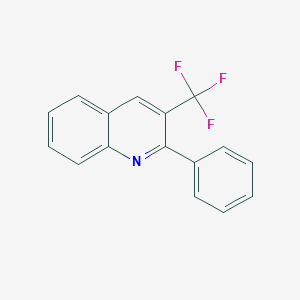
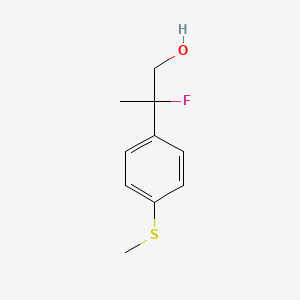
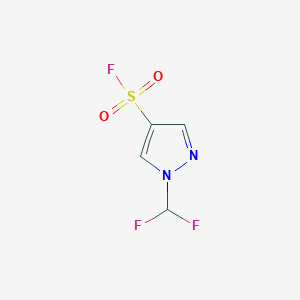
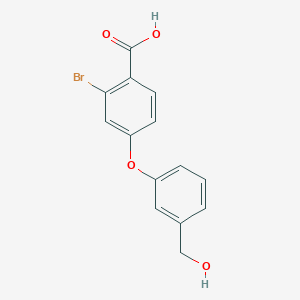
![5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B12967386.png)
